2-Methyl-1H-indene

描述

Contextualization within Aromatic Hydrocarbon Chemistry

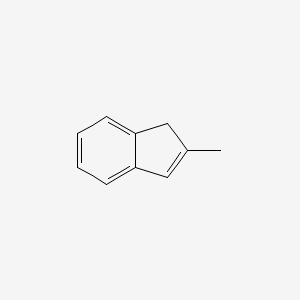

2-Methyl-1H-indene is an organic compound that belongs to the indene (B144670) family of aromatic hydrocarbons. solubilityofthings.comontosight.ai Its fundamental structure consists of a benzene (B151609) ring fused to a five-membered cyclopentene (B43876) ring, a classic arrangement that imparts aromatic properties. solubilityofthings.com The designation "2-Methyl" indicates the attachment of a methyl group at the second position of the indene framework. This substitution influences the molecule's physical and chemical characteristics, distinguishing it from the parent indene molecule. As a polycyclic aromatic hydrocarbon, it is primarily non-polar in nature. solubilityofthings.com This non-polar characteristic dictates its solubility, rendering it miscible with organic solvents like benzene and toluene (B28343) while being insoluble in water. solubilityofthings.com

Significance of this compound in Contemporary Organic Synthesis and Materials Science Research

The unique structural attributes of this compound make it a valuable compound in modern chemical research. In organic synthesis, it serves as a versatile intermediate or building block for the construction of more complex chemical entities. solubilityofthings.combiosynth.com Its reactivity, particularly the presence of double bonds, allows it to undergo reactions such as electrophilic substitution and polymerization. solubilityofthings.com

In the field of materials science, this compound and its derivatives are significant. They function as monomers in the production of various polymers, resins, and plastics, where the structural characteristics of the indene unit contribute to the final properties of the material. solubilityofthings.com Furthermore, strategically substituted indene derivatives are crucial precursors for high-efficiency metallocene catalysts, which are instrumental in the polymerization of olefins like propylene (B89431). semanticscholar.org The development of polymers from indene-based monomers is an active area of research, with applications in adhesives, coatings, and specialized elastomers. ontosight.ai

Overview of Major Academic Research Trajectories for this compound

Current academic research involving this compound is focused on several key areas. A primary trajectory involves the development of novel and efficient synthetic methodologies. For instance, researchers have developed a highly efficient ligand-free palladium-catalyzed Suzuki coupling process to prepare various 4-aryl-substituted 2-methyl-1H-indanones, which are direct precursors to substituted indenes. semanticscholar.org This method allows for the creation of these valuable compounds in high purity and on a multi-gram scale. semanticscholar.org

A second major research focus is its application in materials science. Studies explore the synthesis of polymers using indene derivatives to create materials with tailored properties, such as enhanced thermal stability and rigidity. ontosight.ai The relationship between the structure of the indene monomer and the properties of the resulting polymer is a subject of intense investigation.

A third significant research avenue involves the synthesis of novel this compound derivatives for potential applications in medicinal chemistry and organic electronics. cymitquimica.commdpi.com For example, various indene derivatives have been designed and synthesized to act as agonists for the Retinoic Acid Receptor α (RARα), demonstrating that the indene scaffold is a promising starting point for developing new therapeutic agents. mdpi.com

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ | nih.govchembk.com |

| Molecular Weight | 130.19 g/mol | biosynth.comnih.gov |

| Physical Form | Colorless Liquid | solubilityofthings.comaksci.com |

| Density | 0.971 g/cm³ at 25°C | biosynth.comchembk.comaksci.com |

| Melting Point | -30.00 °C | solubilityofthings.com |

| Boiling Point | 45 °C at 0.2 mmHg | aksci.com |

| Flash Point | 76 °C (closed cup) | biosynth.com |

| Refractive Index | n20/D 1.567 | chembk.com |

| CAS Number | 2177-47-1 | biosynth.comchembk.com |

Mentioned Compounds

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAXEHWHSLANOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176173 | |

| Record name | 1H-Indene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-47-1 | |

| Record name | 2-Methylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDENE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22LC0EG9LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 1h Indene and Its Derivatives

Catalytic Alkylation Approaches

Catalytic alkylation provides a powerful tool for the introduction of substituents onto the indene (B144670) core. Modern advancements in this area have led to highly efficient and selective transformations.

Friedel-Crafts Alkylation Innovations and Optimization

The Friedel-Crafts reaction is a fundamental method for C-C bond formation. mdpi.com Innovations in this area have focused on improving catalyst efficiency, substrate scope, and reaction conditions. For instance, the use of Lewis acids like aluminum chloride (AlCl₃) in the presence of methyl chloride can install methyl groups at various positions on the indene backbone. Key to preventing over-alkylation is the strict control of stoichiometry and gradual addition of reagents.

Recent studies have also explored the use of Brønsted acids as catalysts. sc.edu For example, reactions of certain unsaturated ketones with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid can yield 3-methyl-1-trichloromethylindenes. researchgate.net Additionally, deep eutectic solvents have been investigated as both the solvent and catalyst for Friedel-Crafts alkylation of indoles, offering a more environmentally friendly approach with excellent yields and reusability. researchgate.net

Table 1: Innovations in Friedel-Crafts Alkylation for Indene Synthesis

| Catalyst System | Substrates | Key Features |

| AlCl₃ / Methyl Chloride | Indene | Sequential methylation at positions 1, 2, and 3. |

| Brønsted Superacid (CF₃SO₃H) | Unsaturated Ketones, Arenes | Yields novel indene derivatives like 3-methyl-1-trichloromethylindenes. researchgate.net |

| Deep Eutectic Solvent | Indoles, Carbonyl Compounds | Environmentally friendly, excellent yields, catalyst and solvent in one. researchgate.net |

| Diphenyl Phosphate | Indole-tethered Allylic Alcohols | Catalyzes intramolecular Friedel-Crafts reactions. sc.edu |

Palladium-Catalyzed Coupling Protocols (e.g., Suzuki-Miyaura, Negishi, Murahashi) for Aryl-Substituted Indenes

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of aryl-substituted indenes, which are important precursors for ansa-metallocenes used in olefin polymerization. acs.orgsemanticscholar.org These methods offer a broad scope and high efficiency. acs.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. beilstein-journals.org It has been successfully used to synthesize various 4-aryl-substituted 2-methyl-1H-indanones, which are precursors to the corresponding indenes. semanticscholar.orgresearchgate.net Ligand-free palladium catalysis has been shown to be highly efficient, with quantitative yields achieved at very low catalyst loadings (as low as 0.005 mol%). semanticscholar.orgresearchgate.net A sequential Suzuki-Miyaura coupling followed by a Petasis condensation has also been developed for the efficient synthesis of 1-amino-1H-indenes from 1,2-bis(boronates). acs.orgacs.orgnih.gov

The Negishi coupling , which pairs organic halides or triflates with organozinc compounds, is another powerful tool. wikipedia.org It is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org This method has been applied to the synthesis of aryl-substituted indenes starting from substituted halo-indenes. acs.orgresearchgate.net Nickel catalysts are also sometimes employed in Negishi couplings. wikipedia.org

The Murahashi coupling utilizes organolithium reagents with organic halides, catalyzed by transition metals like palladium or ruthenium. wikipedia.org This reaction is notable for its efficiency, as it bypasses the need to prepare other organometallic reagents from organolithiums. wikipedia.org It has been shown to proceed with high selectivity and at lower temperatures compared to similar coupling reactions. wikipedia.org

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Indene Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron compounds | Organic halides/triflates | Palladium | High functional group tolerance, mild conditions. semanticscholar.orgbeilstein-journals.org |

| Negishi | Organozinc compounds | Organic halides/triflates | Palladium or Nickel | Couples various carbon hybridizations (sp³, sp², sp). wikipedia.org |

| Murahashi | Organolithium compounds | Organic halides | Palladium or Ruthenium | High efficiency, selectivity, and faster reaction times. wikipedia.org |

Cyclization Reactions and Their Mechanistic Insights

Cyclization reactions represent a direct and atom-economical approach to constructing the indene ring system from acyclic precursors.

Intramolecular Friedel-Crafts-Type Allylic Alkylations

Intramolecular Friedel-Crafts alkylations are effective for forming cyclic structures, particularly five- and six-membered rings. masterorganicchemistry.com A metal-free approach using graphene oxide (GO) as a catalyst has been developed for the synthesis of functionalized indenes from Morita-Baylis-Hillman alcohols. unibo.itresearchgate.net This method proceeds via an intramolecular Friedel-Crafts-type allylic alkylation, with yields up to 80%. unibo.itresearchgate.net The proposed mechanism involves the GO surface facilitating the formation of an allylic carbocation, which then undergoes cyclization. unibo.it

Iodocyclization of ortho-(Alkynyl)styrenes and Related Processes

A convenient method for preparing 3-iodoindene derivatives has been developed through the 5-endo iodocyclization of ortho-(alkynyl)styrenes. acs.orgnih.gov This protocol is one of the few examples of halocyclizations that use olefins as the nucleophilic partner. acs.orgnih.gov The reaction proceeds under mild conditions to give good yields of both 3-iodo-1H-indenes and 3-iodobenzofulvenes. acs.orgnih.gov The resulting 3-iodoindenes are versatile intermediates that can be further functionalized through palladium-catalyzed cross-coupling reactions. acs.orgnih.gov

Rhodium(III)-Catalyzed Annulative Coupling Reactions

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for synthesizing substituted indenes. snnu.edu.cn For example, the reaction of arylnitrones with nitroolefins under Rh(III) catalysis provides nitro-functionalized indenes in moderate to high yields. snnu.edu.cn This reaction tolerates a variety of functional groups and can be performed under ambient atmosphere. snnu.edu.cn Another approach involves the [3+2] annulation of cyclic ketimines with alkynyl chlorides, which yields unsymmetrically substituted indenyl amines with high regioselectivity. nih.gov The resulting alkenyl chloride moiety can be further functionalized. nih.gov Similarly, the coupling of ketoximes with electron-deficient alkynes can be directed towards a [3+2] annulation to produce indenamines. sciengine.com

Table 3: Overview of Cyclization Reactions for Indene Synthesis

| Cyclization Method | Starting Materials | Catalyst/Reagent | Key Features |

| Intramolecular Friedel-Crafts Allylic Alkylation | Morita-Baylis-Hillman alcohols | Graphene Oxide (GO) | Metal-free, yields up to 80%. unibo.itresearchgate.net |

| Iodocyclization | ortho-(Alkynyl)styrenes | Iodine | Forms 3-iodoindene derivatives under mild conditions. acs.orgnih.gov |

| Rh(III)-Catalyzed Annulation | Arylnitrones, Nitroolefins | [CpRhCl₂]₂ / AgSbF₆ | C-H activation, good functional group tolerance. snnu.edu.cn |

| Rh(III)-Catalyzed Annulation | Cyclic Ketimines, Alkynyl Chlorides | [CpRhCl₂]₂ / Copper Acetate (B1210297) | High regioselectivity, produces functionalizable indenyl amines. nih.gov |

Pyrolysis-Based Synthetic Pathways for 2-Methyl-1H-indene

Pyrolysis, a thermal decomposition process occurring in the absence of oxygen, serves as a significant method for the synthesis of this compound. This compound is often generated through the pyrolysis of various organic precursors, including styrene (B11656) derivatives and as a product in the pyrolysis of larger hydrocarbon structures. solubilityofthings.comacs.org

During the pyrolysis of complex hydrocarbons like tetralin, a competition between multiple reaction pathways exists. acs.org One of these pathways involves a ring-contraction rearrangement, which can lead to the formation of this compound, although it is often a minor product compared to its saturated analogue, 2-methylindan. acs.org The distribution and yield of products are highly dependent on reaction conditions such as temperature, pressure, and the concentration of the reactants. acs.org For instance, in the pyrolysis of n-decane-doped toluene (B28343) at temperatures between 570–600°C, 2-Methylindene is a dominant product, while 1-Methylindene (B165137) is not observed due to rapid isomerization.

The pyrolysis of waste materials, such as tires, can also yield this compound as a component of the resulting pyrolysis oil. Gas chromatography-mass spectrometry (GC-MS) analysis of tire pyrolysis oil has identified this compound among a complex mixture of hydrocarbons. The specific conditions of the pyrolysis, including temperature and the presence of catalysts, can influence the composition of the oil and the relative abundance of this compound. revistadechimie.roresearchgate.net

| Precursor/Feedstock | Pyrolysis Conditions | Key Products | Reference |

| Tetralin | Varies (c, T, x) | 1,2-Dihydronaphthalene, Naphthalene (B1677914), 1-Methylindan, 2-Methylindan, this compound | acs.org |

| n-Decane-doped toluene | 570–600°C | 2- and 3-Methylindene | |

| Waste Tires | 450°C (optimum) | Complex hydrocarbon mixture including this compound | |

| Natural and Synthetic Rubbers | 300-500°C | Pyrolysis oil containing various hydrocarbons | revistadechimie.roscribd.com |

Stereoselective Synthesis Strategies for Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound with high stereoselectivity is a crucial area of research, particularly for applications in pharmaceuticals and materials science. nih.govresearchgate.net Achieving control over the three-dimensional arrangement of atoms in these molecules is accomplished through methods like transition-metal catalysis and the use of chiral auxiliaries.

Transition-Metal Catalysis in Stereocontrol

Transition-metal catalysis is a powerful tool for achieving stereoselective transformations in the synthesis of chiral indene derivatives. researchgate.net Various transition metals, including rhodium, palladium, ruthenium, and gold, have been employed to catalyze reactions that create stereogenic centers with high enantioselectivity. organic-chemistry.orgacs.org

For example, rhodium(I) catalysts have been used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields. organic-chemistry.org The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituents. organic-chemistry.org Palladium(0)-catalyzed methylene (B1212753) C(sp³)–H arylation has been successfully applied to the enantioselective synthesis of a trans-configured indane intermediate with an enantiomeric ratio of 99:1, which can then be further elaborated to form indene structures. researchgate.net Gold(I) catalysts bearing chiral ligands have been explored for the enantioselective synthesis of indeno[1,2-b]chromene derivatives through a cascade reaction involving a key cyclopropyl (B3062369) gold carbene intermediate. acs.org

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

| Rhodium(I) | Cyclization | 2-(chloromethyl)phenylboronic acid and alkynes | High yields, regioselectivity dependent on sterics | organic-chemistry.org |

| Palladium(0) | Methylene C(sp³)–H arylation | Racemic and enantioenriched forms | Enantioselective (e.r. 99:1) | researchgate.net |

| Gold(I) with Chiral Ligands | Cascade Cyclization | o-(alkynyl)styrenes | Enantioselective synthesis of polycyclic indene derivatives | acs.org |

| Ruthenium-BINAP complexes | Asymmetric Hydrogenation | - | Achieves >90% enantiomeric excess (ee) |

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

One notable example is the use of a chiral sulfinamide fragment, which acts as a chiral auxiliary to introduce a chiral center on an indene derivative during the synthesis of the drug Ozanimod. nih.gov Another approach involves the use of chiral bicyclic lactams, as demonstrated in Meyers' methodology for the enantioselective synthesis of hydrindenones. mdpi.com In this multi-step process, the chiral lactam directs the asymmetric introduction of a quaternary center. mdpi.com Chiral acetals derived from 7-hydroxyindan-1-one and chiral 1,2-ethanediols have also been evaluated as auxiliaries in reactions like alkylation and cycloadditions. sfu.ca

| Chiral Auxiliary | Application | Reaction Type | Outcome | Reference |

| Chiral Sulfinamide | Synthesis of Ozanimod | Insertion of a chiral center | Stereocontrolled synthesis of a pharmaceutical | nih.gov |

| Chiral Bicyclic Lactam | Meyers' synthesis of hydrindenones | Asymmetric alkylation | Formation of a quaternary stereocenter | mdpi.com |

| Chiral Acetals | Asymmetric synthesis | Alkylation, Cycloaddition | Evaluation for stereocontrol | sfu.ca |

| Pseudoephedrine | General Asymmetric Synthesis | Alkylation | Diastereoselective product formation | wikipedia.org |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound and its derivatives involves considering factors like atom economy, the use of renewable feedstocks, and the selection of environmentally benign solvents and catalysts.

One approach to greener synthesis is the utilization of biomass-derived starting materials. researchgate.net For instance, a two-step route has been developed to produce methylindan and tetralin from xylose or hemicellulose. researchgate.net This process first converts the biomass-derived material to cyclopentanone (B42830) and then, through a cascade of reactions catalyzed by a zeolite, to the desired indane-related products. researchgate.net While this produces the saturated indane ring system, further dehydrogenation could potentially yield indene derivatives.

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones to minimize waste. acs.org The transition-metal catalyzed syntheses discussed previously (Section 2.4.1) align with this principle by enabling efficient transformations with small amounts of catalyst.

The concept of atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product, is also a key consideration. acs.org Designing synthetic routes that maximize atom economy, such as cycloaddition or rearrangement reactions, is a primary goal in developing sustainable methods for producing this compound and its derivatives.

| Green Chemistry Principle | Application in Indene Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass | Production of methylindan from xylose/hemicellulose. researchgate.net | researchgate.net |

| Safer Solvents and Auxiliaries | Replacement of VOCs | Use of 2-MeTHF and CPME in dimethindene (B1670660) synthesis. nih.gov | nih.gov |

| Catalysis | Minimizing waste | Transition-metal catalyzed cyclizations and C-H activations. researchgate.netacs.org | researchgate.netacs.org |

| Atom Economy | Maximizing material incorporation | Designing reactions like cycloadditions and rearrangements. acs.org | acs.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Methyl 1h Indene

Electrophilic Substitution Mechanisms on the Indene (B144670) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism proceeds in two primary steps: the aromatic ring, acting as a nucleophile, attacks an electrophile (E+), which disrupts the aromaticity and forms a carbocation intermediate known as an arenium ion. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The indene ring system is generally electron-rich, making it susceptible to electrophilic attack. cymitquimica.com The reactivity and regioselectivity of substitution on the 2-Methyl-1H-indene scaffold are influenced by the electronic properties of both the five-membered and six-membered rings. The alkyl-substituted cyclopentene (B43876) portion of the molecule acts as an activating group, increasing the electron density of the fused benzene (B151609) ring. libretexts.org This activation directs incoming electrophiles preferentially to specific positions. For the related compound 2-Methyl-2,3-dihydro-1H-indene, electrophilic substitutions such as halogenation and nitration are favored at the 5- and 7-positions of the benzene ring. vulcanchem.com This directing effect is a consequence of the stabilization of the cationic intermediate formed during the electrophilic attack at these positions.

Oxidation and Reduction Pathways of this compound and its Analogues

The indene framework can undergo a variety of oxidation and reduction reactions, targeting either the double bond in the five-membered ring or the benzylic positions. For analogues of this compound, specific reagents can achieve selective transformations. For instance, the saturated analogue, 2-methylindane, can be formed through the reduction of the double bond. vulcanchem.com Conversely, oxidation can introduce carbonyl functionalities. The oxidation of 2-Methyl-2,3-dihydro-1H-indene with potassium permanganate (B83412) (KMnO₄) in acidic conditions yields 2-methylindanone. vulcanchem.com

The oxidation of unsubstituted 1H-indene has been studied using hydrogen peroxide in the presence of transition metal-substituted polyoxotungstate catalysts. researchgate.net These reactions can lead to different products depending on the specific catalyst and reaction conditions. Key products include α-hydroxy-ketones and, under certain conditions, ring-cleavage products like dialdehydes. researchgate.net The epoxide of indene is often an intermediate in these oxidation pathways. researchgate.net

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| 2-Methyl-2,3-dihydro-1H-indene | KMnO₄ / Acid | 2-Methylindanone | vulcanchem.com |

| 2-Methyl-2,3-dihydro-1H-indene | NaBH₄ | 2-Methylindane | vulcanchem.com |

| 1H-Indene | H₂O₂ / Polyoxotungstate Catalyst | α-Hydroxy-ketones, Dialdehydes | researchgate.net |

| Indane-1-one | Selenium Oxide (SeO₂) | Ninhydrin | nih.govencyclopedia.pub |

**3.3. C-H Activation Processes and Selectivity

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov Transition metal catalysts can cleave C-H bonds to form metal-carbon intermediates, which can then be further functionalized. nih.gov

This compound and its derivatives serve as valuable ligands in organometallic chemistry. Research has demonstrated the synthesis and structural characterization of binuclear Palladium(II) complexes involving this compound. nih.govresearchgate.net These formally electron-deficient complexes are stabilized by non-covalent interactions and exhibit significant fluxionality in solution. nih.gov This dynamic behavior involves a formal "oscillation" of a Pd(η³-allyl) moiety between two η¹-indenyl configurations, a process known as haptotropy. nih.gov

Rhodium(III) catalysts are particularly effective in mediating C-H activation reactions for the synthesis of complex organic molecules. snnu.edu.cn These catalysts have been employed in annulation reactions where a C-H bond on an aromatic ring is activated and then coupled with an unsaturated partner, such as an alkyne, to build a new ring system.

This strategy has been successfully applied to the synthesis of substituted indene derivatives. For example, Rh(III)-catalyzed [3+2] annulative coupling between O-methyl ketoximes and alkynes bearing highly electron-withdrawing groups leads to the efficient synthesis of functionalized indenamines. sciengine.com This reaction proceeds with high regioselectivity and functional group tolerance. sciengine.com Similarly, the coupling of aryl ketones with internal alkynes, catalyzed by rhodium, can produce indenol and fulvene (B1219640) derivatives through C-H activation followed by cyclization and dehydration. acs.org

| Substrates | Catalyst System | Product Type | Reference(s) |

| O-Methyl Ketoximes + Electron-Deficient Alkynes | Rhodium(III) | Indenamines | sciengine.com |

| Aryl Ketones + Internal Alkynes | Rhodium(III) | Indenols, Fulvenes | acs.org |

| 2-Alkenylphenols + Alkynes | Rhodium(III) / Oxidant | Spirocyclic Products | acs.org |

| 5-Aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates + Alkynes | Cp*Rh(III) | CF₃-containing Spiro-[indene-proline] Derivatives | mdpi.com |

Organometallic C-H Activation Studies and Coordination Complexes

Isomerization and Rearrangement Dynamics of this compound Systems

Isomerization is a key characteristic of methyl-substituted indenes. The position of the double bond within the five-membered ring and the location of the methyl group can change under various conditions. 2-Methylindene is known to be thermodynamically more stable than its 1-methylindene (B165137) isomer. Computational studies using the B3LYP method have investigated the potential energy surfaces for the isomerization of 2-methyl indene to 1-methyl indene. researchgate.netresearchgate.net These calculations reveal reaction pathways involving specific transition states and intermediates. researchgate.net The isomerization can also be influenced by reaction conditions, such as base-catalyzed 1,3-proton transfers observed in indene systems. acs.org

A fascinating rearrangement of the indene skeleton is the expansion of its five-membered ring to form a six-membered ring, resulting in naphthalene (B1677914) derivatives. This transformation represents a powerful method for skeletal editing of molecules. nih.govresearchgate.net

Recent advances have established photocatalytic methods for this purpose. A photoredox-enabled reaction allows for the insertion of a single, functionalized carbon atom into the indene ring. nih.govresearchgate.net This process utilizes a radical carbyne precursor and tolerates a wide range of functional groups on the inserted carbon, providing access to a diverse library of 2-substituted naphthalenes under mild conditions. nih.gov

An alternative approach involves rhodium-catalyzed ring expansion. rsc.org In this method, α-diazo sulfonium (B1226848) salts react with indenes in the presence of a dirhodium catalyst. The reaction proceeds through the formation of a cyclopropyl-substituted sulfonium salt intermediate. This intermediate then undergoes a smooth ring-opening and elimination sequence to yield 2-functionalized naphthalenes. rsc.org

| Method | Catalyst / Reagent | Key Intermediate | Product | Reference(s) |

| Photoredox Carbon-Atom Insertion | Ru(dtbbpy)₃(PF₆)₂ / α-Iodonium Diazo Compound | Radical Carbyne | 2-Functionalized Naphthalene | nih.govresearchgate.net |

| Rhodium-Catalyzed Ring Expansion | Rh₂(esp)₂ / α-Diazo Sulfonium Salt | Cyclopropyl-substituted Sulfonium Salt | 2-Functionalized Naphthalene | rsc.org |

| Base-Promoted Ring Expansion | K₂CO₃ / Ynone | Michael Adduct | Bridged Seven-Membered Ring System | acs.org |

Radical-Mediated Reactions and Pathways

This compound is implicated in various radical-mediated processes, especially under high-temperature conditions relevant to combustion. The formation of methylindenyl radicals occurs primarily through the loss of a hydrogen atom. These radicals are key intermediates in the molecular growth of polycyclic aromatic hydrocarbons (PAHs).

One significant pathway for the formation of substituted indenes involves the reaction of aryl radicals with unsaturated hydrocarbons. For instance, the reaction of the p-tolyl radical with allene (B1206475) and methylacetylene has been shown to produce 5- and 6-methyl-1H-indene under single collision conditions. researchgate.net These reactions proceed via indirect dynamics, forming bicyclic polycyclic aromatic hydrocarbons. researchgate.net The mechanism often involves the initial formation of a van der Waals complex, followed by the addition of the radical to a vinyl-type group through a submerged barrier. uhmreactiondynamics.org This leads to a resonantly stabilized free radical intermediate that cyclizes and subsequently loses a hydrogen atom to form the final product. uhmreactiondynamics.org

Furthermore, radical-mediated difunctionalization of alkenes can involve intermediates related to the indene structure. For example, the isothiocyanation of 1-methylene-2,3-dihydro-1H-indene suggests the involvement of carbocationic intermediates in a radical-polar crossover pathway. nsf.gov The photochemical bisazidation of indene, initiated by blue LED light, proceeds via a radical mechanism to form a syn-bisazido adduct, providing further evidence of radical pathways in indene derivatives. d-nb.info

The reactions of indenyl radicals themselves are also crucial. The 1-indenyl radical can react with acetylene (B1199291) to form 1-ethynylindene, although this reaction is endoergic and slow compared to analogous reactions of the phenyl radical. osti.gov

Thermochemical and Kinetic Studies of Reaction Pathways

Thermochemical and kinetic data are essential for understanding the feasibility and rates of the various reaction pathways of this compound. 2-Methylindene is thermodynamically more stable than 1-methylindene. The isomerization of 2-methyl-2H-indene to 2-methylindene has a relatively low activation barrier of 64 kJ/mol, while the interconversion between 1-methylindene and 2-methyl-2H-indene has a much higher barrier of 228 kJ/mol.

Kinetic studies on the reactions of indene with hydroxyl radicals (OH) have been performed at high temperatures. The rate coefficient for the reaction of indene with OH was measured to be kC9H8+OH = 1.44+0.10-0.14 × 1013e-(1497.8+130-72)/T cm³ mol⁻¹ s⁻¹ over a temperature range of 828–1390 K. researchgate.net This reaction is significant in combustion environments as it represents a key oxidation pathway. researchgate.net

The formation of indene from the reaction of fulvenallene with acetylene involves an activated C₉H₈ adduct that can rearrange and dissociate. acs.org Master equation simulations show that at high pressures, indene is the dominant product, while at lower pressures, 1-indenyl + H are the major products. acs.org

Kinetic isotope effect (KIE) studies have also provided insights into reaction mechanisms. For instance, the conversion of indene-d₃ to a deuterated indenyl complex showed a KIE of kH/kD = 1.1, suggesting a specific transition state geometry. doi.org

Table 1: Thermochemical and Kinetic Data for Indene and Related Reactions

| Reaction/Process | Parameter | Value | Reference |

| 2-methyl-2H-indene → 2-methylindene | Activation Barrier | 64 kJ/mol | |

| 1-methylindene ↔ 2-methyl-2H-indene | Activation Barrier | 228 kJ/mol | |

| Indene + OH → Products | Rate Coefficient (828–1390 K) | 1.44 x 10¹³ e-1497.8/T cm³ mol⁻¹ s⁻¹ | researchgate.net |

| Indene-d₃ → Deuterated Indenyl Complex | Kinetic Isotope Effect (kH/kD) | 1.1 | doi.org |

| Fulvenallene + Acetylene → Indene | Activation Barrier | ~27 kcal/mol | acs.org |

Intermolecular and Intramolecular Reactivity Investigations

The reactivity of this compound is characterized by both intermolecular and intramolecular processes. The presence of the methyl group influences its reactivity.

Intermolecularly, this compound can undergo reactions typical of its structural motifs. For example, it is soluble in non-polar organic solvents like benzene and toluene (B28343), which facilitates its use in various organic syntheses. solubilityofthings.com It can participate in polymerization reactions due to the presence of double bonds in its structure. solubilityofthings.com Ligand-free palladium-catalyzed Suzuki coupling of 4-bromo-2-methyl-1H-indanone with arylboronic acids demonstrates an efficient method for synthesizing 4-aryl-substituted 2-methyl-1H-indenes, which are precursors for metallocene catalysts. semanticscholar.org

Intramolecularly, this compound can undergo rearrangements and cyclizations. The isomerization between different methylindene isomers is a key intramolecular process. Intramolecular Friedel-Crafts type allylic alkylations of readily available Morita-Baylis-Hillman alcohols have been used to synthesize indenyl cores. researchgate.net Additionally, iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates can lead to the formation of fused indole (B1671886) derivatives, showcasing intramolecular cyclization pathways. thieme-connect.comthieme-connect.com

Photochemical Transformations of this compound and Related Indoles

The photochemistry of indene and its derivatives, including indoles which share structural similarities, is a rich area of study. The excited state dynamics of indole are complex due to the involvement of multiple close-lying electronic states and vibrational modes. iisertirupati.ac.in Ring substitution, as in this compound, can significantly affect the photophysical properties. iisertirupati.ac.in

Photochemical reactions of 1-substituted benzotriazoles can lead to the formation of 2-substituted indoles through the photo-extrusion of nitrogen gas, forming a diradical intermediate that cyclizes. arkat-usa.org Similarly, the photolysis of 1-(5-phenyl-1H-pyrazol-4-yl)-1H-benzotriazole yields a dihydropyrazolo[4,3-b]indole through a biradical intermediate. arkat-usa.org

Iodine-promoted photochemical cyclization is a versatile method for synthesizing fused indole derivatives from 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates. thieme-connect.com The photochemistry of thiophene (B33073) analogues of o-distyrylbenzene in acidic media can lead to the formation of indene derivatives through 1,5-ring closure of a hexatriene system. researchgate.net

The direct and sensitized photooxidation of tryptophan, which contains an indole moiety, involves the oxidative cleavage of the C2-C3 double bond. soton.ac.uk This highlights a potential photochemical degradation pathway for the five-membered ring in indole-like structures.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Methyl 1h Indene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-methyl-1H-indene derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Applications in Structural Elucidation

Proton (¹H) NMR spectroscopy is a powerful tool for determining the number and type of hydrogen atoms in a molecule, as well as their connectivity. ox.ac.ukslideshare.net The chemical shift, integration, and splitting pattern of the signals in a ¹H NMR spectrum provide a wealth of information for structural assignment. ox.ac.ukyoutube.com For instance, the analysis of substituted indenes by ¹H NMR allows for the unambiguous assignment of protons within the five-membered ring and the aromatic portion of the molecule. chemicalbook.com The coupling constants between adjacent protons are particularly useful in establishing the stereochemistry of substituents on the indene (B144670) core. ipb.pt

The following table summarizes typical ¹H NMR data for a representative this compound derivative, highlighting the characteristic chemical shifts for different proton environments.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | The exact chemical shifts and splitting patterns depend on the substitution pattern of the benzene (B151609) ring. |

| Vinylic Proton | ~6.5 | Singlet or Multiplet | The proton on the double bond of the five-membered ring. |

| Methylene (B1212753) Protons (C1) | ~3.3 | Singlet or AB quartet | The two protons on the C1 carbon of the indene ring. |

| Methyl Protons (on C2) | ~2.1 | Singlet or Doublet | The protons of the methyl group attached to the C2 position. |

| Data sourced from publicly available spectral databases and literature. nih.gov |

Carbon (¹³C) NMR Analysis for Aromatic and Aliphatic Carbons

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being indicative of its electronic environment. oregonstate.edu In the case of this compound derivatives, ¹³C NMR is used to identify and distinguish between the aromatic carbons of the benzene ring and the aliphatic carbons of the five-membered ring, including the methyl substituent. capes.gov.br The chemical shifts of the aromatic carbons generally appear in the downfield region (typically 110-150 ppm), while the aliphatic carbons resonate in the upfield region. bhu.ac.in The quaternary carbons, such as C2 and the bridgehead carbons, can also be identified, although their signals are often weaker. ox.ac.uk

Below is a table showing typical ¹³C NMR chemical shift ranges for the carbon atoms in a this compound framework.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons (C4, C5, C6, C7) | 120 - 145 | The specific shifts are influenced by substituents on the aromatic ring. |

| Aromatic Bridgehead Carbons (C3a, C7a) | 140 - 150 | Quaternary carbons at the fusion of the two rings. |

| Vinylic Carbons (C2, C3) | 125 - 150 | The sp² hybridized carbons of the five-membered ring. |

| Methylene Carbon (C1) | 35 - 45 | The sp³ hybridized carbon of the five-membered ring. |

| Methyl Carbon | 15 - 25 | The carbon of the methyl group at the C2 position. |

| Data compiled from various sources including spectral databases and research articles. nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. mdpi.com Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This level of precision is invaluable for confirming the identity of newly synthesized this compound derivatives and for distinguishing between compounds with the same nominal mass but different elemental formulas. rsc.org HRMS is often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to analyze a wide range of indene derivatives.

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for the separation, purification, and identification of this compound and its derivatives from reaction mixtures and complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Intermediate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. ajer.orgnotulaebotanicae.ro In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. researchgate.net The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries. nih.gov GC-MS is frequently employed to assess the purity of synthesized this compound derivatives and to identify reaction intermediates and byproducts. nih.gov

The following table provides an example of GC-MS data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀ | nist.gov |

| Molecular Weight | 130.19 g/mol | nih.gov |

| CAS Registry Number | 2177-47-1 | nist.gov |

| Major Mass Spectral Peaks (m/z) | 130, 115, 129 | nih.gov |

| Data obtained from the NIST Chemistry WebBook and PubChem. nih.govnist.gov |

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-ToFMS) for Complex Mixture Characterization

For the analysis of highly complex mixtures containing numerous structurally similar compounds, such as those found in petroleum products or environmental samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) offers significantly enhanced separation power and sensitivity. americanpharmaceuticalreview.comresearchgate.net This technique utilizes two different chromatographic columns with orthogonal separation mechanisms, providing a much higher peak capacity than single-dimension GC. researchgate.netresearchgate.net The use of a time-of-flight mass spectrometer allows for rapid data acquisition, which is necessary to capture the narrow peaks produced by the GCxGC separation. copernicus.org GCxGC-ToFMS is particularly valuable for the detailed characterization of complex hydrocarbon mixtures that may contain various indene derivatives, enabling the identification of individual isomers that would co-elute in a standard GC-MS analysis. up.ac.zajcancer.org

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, an FT-IR spectrum provides a unique molecular fingerprint based on the vibrational modes of a molecule's covalent bonds. For this compound and its derivatives, FT-IR is instrumental in confirming the presence of key structural features, such as the aromatic ring, the cyclopentene (B43876) moiety, the methyl group, and any other substituents introduced during synthesis.

Detailed Research Findings

The FT-IR spectrum of an indene derivative is typically complex, but specific regions can be analyzed to confirm its structural integrity. The primary vibrational modes of interest include C-H stretching, C=C stretching, and C-H bending vibrations.

Core Indene Structure Vibrations: The foundational indene structure exhibits characteristic absorption bands. The aromatic C-H stretching vibrations of the benzene ring typically appear in the region of 3100-3000 cm⁻¹. researchgate.netlibretexts.org For the parent indene molecule, a prominent C-H stretching band from the benzene ring is observed around 3067 cm⁻¹ (3.26 µm), while C-H stretches from the five-membered ring are found near 2907 cm⁻¹ (3.44 µm). oup.com Aromatic C=C stretching vibrations give rise to two sharp absorption bands, one around 1600 cm⁻¹ and another between 1500-1430 cm⁻¹. libretexts.org Indene itself shows C=C stretching bands at approximately 1626 cm⁻¹, 1383 cm⁻¹, 1244 cm⁻¹, and 1093 cm⁻¹. oup.com Furthermore, characteristic C-H out-of-plane (OOP) bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, occur in the 900-700 cm⁻¹ range. oup.comlibretexts.org

Influence of the Methyl Group and Other Substituents: The introduction of a methyl group at the 2-position introduces aliphatic C-H stretching and bending vibrations. The sp³ C-H stretching of the methyl group is expected to show strong absorption bands in the 2960-2850 cm⁻¹ range. libretexts.orglibretexts.org For instance, in 2-acetyl-1H-indene-1,3(2H)-dione, the methyl C-H stretch is specifically assigned to a peak at 2960 cm⁻¹. derpharmachemica.com

Derivatization of the this compound skeleton introduces new functional groups with their own characteristic absorption bands. A common class of derivatives is the indene-1,3-diones. In these compounds, the most prominent feature is the intense absorption from the carbonyl (C=O) group stretching vibrations, typically found between 1780 and 1700 cm⁻¹. researchgate.netderpharmachemica.com Research on 2-acetyl-1H-indene-1,3(2H)-dione, for example, identified two distinct C=O stretching bands at 1775 cm⁻¹ and 1740 cm⁻¹. derpharmachemica.com Similarly, theoretical and experimental studies on 2-phenyl-1H-indene-1,3(2H)-dione reported C=O stretching bands at 1747 cm⁻¹ and 1714 cm⁻¹. researchgate.net

Other substitutions lead to predictable spectral changes. For example, the introduction of a nitro (NO₂) group in derivatives like 2-[(2)-3(2-nitrophenyl)prop-2-enoyl]-indane-1,3-dione results in strong symmetric and asymmetric stretching bands around 1345 cm⁻¹ and 1504 cm⁻¹, respectively. derpharmachemica.com The presence of a C=N bond in other derivatives can be identified by its characteristic stretch, such as the one observed at 1655 cm⁻¹ for 2-(2-(4-methoxybenzylideneamino)-6-(4-dimethylamino phenyl) pyrimidin-4-yl)-2H-indene-1,3-dione. derpharmachemica.com

The table below summarizes key FT-IR absorption bands and their assignments for several this compound derivatives as reported in the literature.

Interactive Table: FT-IR Spectral Data for this compound Derivatives

| Compound Name | Wavenumber (cm⁻¹) | Assignment | Reference |

| Indene (Parent Compound) | ~3067 | Aromatic C-H Stretch | oup.com |

| ~2907 | Alkene C-H Stretch | oup.com | |

| ~1626 | C=C Stretch | oup.com | |

| 990, 893, 775 | C-H Out-of-Plane Bend | oup.com | |

| 2-Acetyl-1H-indene-1,3(2H)-dione | 3092 | Aromatic C-H Stretch | derpharmachemica.com |

| 2960 | Methyl C-H Stretch | derpharmachemica.com | |

| 1775, 1740 | Carbonyl (C=O) Stretch | derpharmachemica.com | |

| 2-[(2)-3(2-Nitrophenyl)prop-2-enoyl]-indane-1,3-dione | 3074 | Aromatic C-H Stretch | derpharmachemica.com |

| 1783, 1735 | Carbonyl (C=O) Stretch | derpharmachemica.com | |

| 1632 | C=C Stretch | derpharmachemica.com | |

| 1504, 1345 | NO₂ Asymm. & Symm. Stretch | derpharmachemica.com | |

| 2-(2-(4-Methoxybenzylideneamino)-6-(4-dimethylamino phenyl)pyrimidin-4-yl)-2H-indene-1,3-dione | 3047 | Aromatic C-H Stretch | derpharmachemica.com |

| 2860 | Aliphatic C-H Stretch | derpharmachemica.com | |

| 1756, 1745 | Carbonyl (C=O) Stretch | derpharmachemica.com | |

| 1655 | C=N Stretch | derpharmachemica.com |

Computational Chemistry and Theoretical Investigations of 2 Methyl 1h Indene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. For 2-Methyl-1H-indene, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been instrumental in providing a detailed understanding of its molecular characteristics. researchgate.netirjweb.com

Prediction of Electronic Properties and Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. irjweb.comirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

DFT calculations have been employed to determine the HOMO and LUMO energies of indene (B144670) derivatives. For instance, studies on related indene systems have shown that the introduction of substituents can significantly influence the energy levels of these frontier orbitals. frontiersin.org The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The distribution of these orbitals across the molecular framework of this compound dictates its behavior in chemical reactions.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com |

This table summarizes the key electronic properties of this compound predicted by DFT calculations.

Analysis of Stability and Energetic Landscapes

DFT calculations are also pivotal in analyzing the stability of different isomers and conformations of a molecule by mapping out its potential energy surface. For indene systems, theoretical studies have explored the relative energies of various isomers, identifying the most stable structures. acs.org For example, investigations into the isomers of C11H8 have used DFT and coupled-cluster methods to determine their thermodynamic stabilities. acs.org

The energetic landscape provides insights into the feasibility of isomerization reactions and the barriers to these transformations. acs.org By calculating the energies of transition states connecting different minima on the potential energy surface, researchers can predict the likelihood and pathways of such reactions. acs.org This information is crucial for understanding the dynamic behavior of this compound under various conditions.

Mechanistic Modeling of Chemical Reactions

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving indene derivatives. By simulating reaction pathways, researchers can gain a deeper understanding of the intricate steps involved in chemical transformations.

Transition State Analysis and Reaction Pathway Determination

A key aspect of mechanistic modeling is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. researchgate.net DFT calculations are frequently used to locate these transition states and to compute the activation energies of reactions. nih.gov For example, in the synthesis of substituted 1H-indenes, computational studies have revealed a stepwise mechanism involving the formation of a carbene radical intermediate, followed by a radical ring-closure. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the desired reactants and products on the potential energy surface. acs.org Such analyses have been crucial in understanding reactions like the 1,2-hydrogen transfer in indene-related systems. acs.org

Kinetic Isotope Effect (KIE) Predictions and Interpretations

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position. libretexts.orgwikipedia.org Theoretical calculations can predict KIEs, providing valuable insights into the nature of the transition state.

For instance, in the base-catalyzed rearrangement of substituted methylindenes, the observed primary deuterium (B1214612) KIEs were found to correlate with the reaction rate, a finding that can be rationalized by theoretical models of the transition state. researchgate.net KIE studies on the thermal decomposition of an S-methyl-trans-2-methyl-1-indanyl xanthate provided strong support for a two-step mechanism where the rate-determining step is the removal of a cis beta hydrogen atom. cdnsciencepub.com A primary KIE of 2.1 ± 0.3 was observed for a specific isomerization process involving a methylindene derivative.

| Isotope Pair | Typical KIE (kH/kD) | Significance in Mechanistic Studies |

| ¹H / ²H (Deuterium) | 1 to 8 | A significant KIE suggests that the C-H bond is broken in the rate-determining step of the reaction. libretexts.orgwikipedia.org |

| ¹²C / ¹³C | ~1.02 to 1.10 | Smaller effects, but can still provide valuable information about changes in bonding at carbon centers. libretexts.org |

This table presents typical kinetic isotope effects observed for hydrogen and carbon, which are relevant for studying reactions of this compound.

Molecular Dynamics Simulations for Conformational and Interaction Studies

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the conformational flexibility and intermolecular interactions of molecules.

For derivatives of 1H-indene-1,3-dione, MD simulations have been used to investigate their adsorption behavior on metal surfaces, providing insights into their potential as corrosion inhibitors. researchgate.net These simulations can reveal how the molecule orients itself and interacts with its environment, which is crucial for understanding its macroscopic properties and applications. researchgate.net Although specific MD simulation data for this compound is not extensively available in the provided context, the application of this technique to similar indene structures highlights its potential for studying the conformational dynamics and intermolecular interactions of this compound. researchgate.netnih.gov

Quantum Chemical Calculations for Advanced Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like this compound. researchgate.netresearchgate.net These calculations can determine a variety of electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity. wuxiapptec.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, making it the site of electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons, indicating the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxiapptec.com

The electronic properties of indene derivatives are actively studied using computational methods. For example, DFT calculations have been used to investigate the electronic structure of various substituted indene derivatives for applications in materials science and medicinal chemistry. researchgate.netjddtonline.info These studies often involve optimizing the molecular geometry and then calculating electronic parameters to correlate structure with function.

Table 1: Calculated Electronic Properties of a Representative Indene Derivative

| Property | Value | Computational Method | Reference |

| HOMO-LUMO Gap | 5.2 eV | B3LYP/6-311+G(d,p) | smolecule.com |

| HOMO Localization | Indene π-system | B3LYP/6-311+G(d,p) | smolecule.com |

| LUMO Localization | Substituent group | B3LYP/6-311+G(d,p) | smolecule.com |

This data is for 1-(methoxymethyl)-1H-indene and serves as a representative example.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov These models are invaluable in drug discovery and toxicology for predicting the activity of new or untested compounds. jddtonline.info

For indene derivatives, QSAR studies have been employed to explore their potential as therapeutic agents. For instance, 3D-QSAR models have been developed for indene N-oxide derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists and for 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase inhibitors. jddtonline.infonih.gov These models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties.

A general workflow for a QSAR study on a series of indene derivatives, which could include this compound, would involve:

Data Set Selection: A group of structurally related indene compounds with known activities is chosen.

Molecular Descriptor Calculation: A wide range of descriptors (e.g., topological, electronic, quantum-chemical) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on the toxicity of polycyclic aromatic hydrocarbons (PAHs) utilized descriptors to predict various toxic endpoints. nih.gov Given that this compound is an aromatic hydrocarbon, its properties could be evaluated within such a framework. The descriptors for this compound would be calculated and input into the established QSAR model to predict its activity.

Table 2: Examples of Indene Derivatives in QSAR Studies

| Indene Derivative Class | Target/Activity | QSAR Model Type | Reference |

| Indene N-oxide derivatives | PPARγ Agonists | 3D-QSAR (SW-kNN MFA) | jddtonline.info |

| 2-Substituted 1-indanone derivatives | Acetylcholinesterase Inhibition | 3D-QSAR (CoMFA, CoMSIA) | nih.gov |

| 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives | hMAO-B Inhibition | 3D-QSAR (CoMFA, CoMSIA) | |

| Indene amino acid derivatives | Succinate (B1194679) Dehydrogenase Inhibition | 3D-QSAR | acs.org |

While specific QSAR models focused solely on this compound are not detailed in the provided search results, the existing research on related indene structures demonstrates the applicability of these predictive models to this class of compounds. jddtonline.infonih.govacs.org The insights gained from such studies can guide the synthesis of new derivatives with enhanced or desired activities.

Catalytic Applications and Advanced Ligand Design Utilizing 2 Methyl 1h Indene

Metallocene Catalyst Precursors in Olefin Polymerization

2-Methyl-1H-indene is a key precursor in the development of metallocene catalysts, which are organometallic compounds vital for the polymerization of olefins like ethylene (B1197577) and propylene (B89431). These catalysts, often based on zirconium or hafnium, exhibit single-site behavior, leading to polymers with narrow molecular weight distributions and uniform microstructures. uni-bayreuth.denumberanalytics.com The use of ligands derived from this compound allows for the production of polyolefins with tailored properties, including high isotacticity, high melting points, and improved mechanical strength. semanticscholar.orgnumberanalytics.com For instance, a dimethyl-silyl bridged bis(2-methyl-indenyl) zirconium dichloride catalyst has been used to produce highly isotactic polypropylene. tandfonline.commdpi.com Similarly, strategically substituted this compound derivatives are building blocks for high-efficiency catalysts used in industrial applications. semanticscholar.org

Design Principles for Chiral and Bridged Metallocene Ligands

The design of metallocene catalysts is a nuanced process where the ligand architecture dictates the catalyst's performance. A crucial design strategy involves creating ansa-metallocenes, where a bridge, such as a dimethyl-silyl (-SiMe2-) or an ethylene (-CH2CH2-) group, links the two indenyl ligands. numberanalytics.comresearchgate.net This bridge provides structural rigidity, which is essential for controlling the stereochemistry of the polymer. numberanalytics.com

Chirality is another fundamental design principle. By creating a C2-symmetric chiral environment around the metal center, as in rac-Me2Si(2-methyl-4-phenylindenyl)2ZrCl2, it is possible to produce highly isotactic polypropylene. semanticscholar.org The synthesis of these ligands often involves multi-step procedures, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura protocol to introduce specific aryl groups onto the indene (B144670) scaffold. semanticscholar.orgacs.org The ultimate goal is to generate enantiomerically pure metallocene complexes, which can be achieved by using chiral auxiliaries or resolving racemic mixtures. mdpi.com The arrangement of substituents on the indenyl rings and the nature of the bridge work in concert to create a specific coordination pocket for the incoming olefin monomer, thereby guiding the polymerization process with high precision.

Impact of Substitution Patterns on Catalytic Activity and Stereoselectivity

The substitution pattern on the this compound ligand has a profound effect on the catalyst's activity and the stereoselectivity of the polymerization. Both electronic and steric factors are at play. numberanalytics.com

Position of Substituents: Substituents at the C2 and C4 positions of the indenyl ring are particularly influential. A methyl group at the C2 position, as in this compound, is known to enhance catalyst performance. semanticscholar.org Aryl groups, such as phenyl, at the C4 position contribute significantly to achieving high catalytic activity, high molecular weight, and high isotacticity in polypropylene. semanticscholar.orgresearchgate.net For example, the catalyst rac-Me2Si(2-Me-4-PhInd)2ZrCl2 is a benchmark for producing isotactic polypropylene. semanticscholar.orgresearchgate.net

Steric Effects: The size and shape of the substituents create steric hindrance around the metal center. This steric bulk influences the rate of monomer insertion and can prevent catalyst deactivation pathways, leading to higher molecular weight polymers. numberanalytics.com For example, introducing bulky substituents can enhance isoselectivity in propene polymerization, even at higher temperatures. researchgate.net

The interplay of these substitution patterns allows for the fine-tuning of polymer properties. The following table summarizes the effect of different substitution patterns on catalyst performance in propylene polymerization.

| Catalyst Precursor | Co-catalyst | Polymerization Temp. (°C) | Activity (kg PP/mol Zr·h) | Isotacticity ([mmmm]%) | Melting Point (Tm, °C) | Source |

| rac-Me2Si(2-Me-4-PhInd)2ZrCl2 | MAO | 60 | up to 161,000 | up to 96.5 | up to 157 | researchgate.net |

| rac-Me(CyHex)Si[2-Me-4-(4′-tBuPh)Ind]2ZrCl2 | MAO | 80-85 | High | High | High | researchgate.net |

| rac-Me2Si(2-Me-4-Ph-5-OMe-6-tBuInd)2ZrCl2 | MAO | 70-80 | Highest in study | High | High | researchgate.net |

| rac-dimethylsilylbis(2-methyl-indenyl)zirconium dichloride | MAO | Not specified | High | 95 ± 2 | Not specified | mdpi.com |

Co-catalyst Systems and Polymerization Performance Enhancement

Metallocene precursors, such as those derived from this compound, are generally inactive on their own and require activation by a co-catalyst. numberanalytics.com The most common co-catalyst is methylaluminoxane (B55162) (MAO). numberanalytics.commdpi.com MAO plays a crucial role by alkylating the metallocene dichloride and then abstracting a chloride or methyl anion to generate a highly electrophilic, catalytically active cationic metal center. uni-bayreuth.denumberanalytics.com

The interaction between the metallocene and the co-catalyst is critical for performance. The molar ratio of the co-catalyst to the catalyst (e.g., Al:Zr ratio) is a key parameter; high ratios are often required for maximum activity in homogeneous systems. conicet.gov.ar

Alternative activators include borate (B1201080) compounds, such as [B(C6F5)4]⁻, which can also generate the active cationic species. researchgate.net Computational studies have shown that while the bulky indenyl ligands (like derivatives of this compound) may have higher barriers for the initial anion displacement by the monomer, they ultimately lead to a more stable system that suppresses chain termination reactions. researchgate.net

Performance can also be enhanced by supporting the catalyst system on a solid carrier like silica (B1680970). mdpi.comconicet.gov.ar This process, known as heterogenization, offers several advantages:

It allows for better control of polymer morphology (particle shape and size).

It can prevent reactor fouling.

It often requires a lower amount of MAO compared to homogeneous systems because the support helps to stabilize the active cationic zirconocene, preventing bimolecular deactivation. conicet.gov.ar

Role in Other Organic Transformation Catalysis

While the primary application of this compound derivatives is in polymerization, the underlying indene scaffold is also utilized in other areas of organic catalysis. The versatility of the indenyl ligand allows it to be incorporated into various metal complexes that can catalyze a range of transformations. For example, gold(I) complexes have been used in cascade reactions involving substituted indene derivatives to synthesize complex polycyclic structures. acs.org Furthermore, methyltrifluoromethanesulfonate has been explored as a catalyst for the one-pot synthesis of 1H-indene derivatives from benzylic alcohols and internal alkynes. nih.gov

Heterogeneous Catalysis Involving this compound Derivatives

The principles of metallocene catalysis with this compound have been extended to heterogeneous systems to meet industrial process requirements. conicet.gov.ar In this approach, the soluble metallocene/MAO catalyst is immobilized on an inert support, typically silica. mdpi.comconicet.gov.ar The catalyst can be prepared by first treating silica with MAO, followed by the addition of the this compound-based metallocene, such as rac-dimethylsilylbis(2-methyl-indenyl)zirconium dichloride. mdpi.com

This "in-situ" polymerization on the support surface ensures that the polymer grows directly on the nanoparticles, leading to excellent dispersion of the filler within the polymer matrix. mdpi.com This method is used to create polymer nanocomposites with enhanced properties. mdpi.com Supported catalysts are crucial for use in slurry and gas-phase polymerization processes, providing better control over the polymer particle morphology and preventing reactor fouling. conicet.gov.argoogle.com

Photoredox Catalysis and this compound Scaffolds

The field of photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide array of chemical transformations under mild conditions. sigmaaldrich.comnih.gov While direct research linking this compound specifically as a photocatalyst scaffold is limited, the broader indene and indenone structures are relevant in photoredox-mediated reactions.

For instance, photoredox strategies have been developed for the synthesis of indanones, which are hydrogenated derivatives of indenones, via decarboxylative annulation reactions. nih.gov In these reactions, a photocatalyst generates radical intermediates that undergo cyclization to form the indanone core. nih.gov Other research has shown the reductive deuteration of 2-phenylindene derivatives through electrophotocatalysis, where a combination of electricity and light promotes the reaction. chinesechemsoc.org Although this compound itself is not the photoactive component, these examples show that the indene scaffold is a viable substrate and building block in the development of complex molecules through photoredox-catalyzed pathways. nih.govchinesechemsoc.org

Advanced Polymer Chemistry and Materials Science Applications of 2 Methyl 1h Indene

Monomer in Polymeric Materials Synthesis.biosynth.comresearchgate.net

2-Methyl-1H-indene serves as a crucial monomer in the creation of various polymeric materials. solubilityofthings.com Its incorporation into polymer chains influences the final properties of the material, making it a subject of significant interest in materials science. solubilityofthings.comcymitquimica.com The presence of double bonds in its structure allows it to undergo polymerization reactions, contributing to the development of advanced materials with tailored characteristics.

Tailoring Polymer Properties through Monomer Ratio and Polymerization Conditions.researchgate.net

The characteristics of polymers derived from this compound can be precisely controlled by adjusting the ratio of monomers and the conditions under which polymerization occurs. ontosight.ai For instance, when copolymerized with other monomers like 4,7-methano-1H-indene, 2-methyl-2-butene, and 1,3-pentadiene, the resulting polymer's rigidity, thermal stability, and resistance to degradation can be systematically modified. ontosight.ai The indene (B144670) moiety, including derivatives like this compound, contributes to the rigidity and thermal stability of the polymer. ontosight.ai The strategic substitution on the indene ring, such as the methyl group in this compound, is known to influence the performance of the resulting catalysts in olefin polymerization, leading to polymers with high molecular weight and specific tacticities. semanticscholar.org

A study on benzofulvene derivatives, which are structurally related to indenes, demonstrated that the stereoelectronic characteristics of substituents on the indene moiety can modulate polymer properties such as molecular weight, structure, and thermoreversibility. researchgate.net This highlights the principle that even subtle changes in the monomer structure, such as the position of a methyl group, can have a significant impact on the final polymer.

Role in Resin and Plastic Production.biosynth.com

This compound is utilized in the production of resins and plastics, where it functions as a monomer. solubilityofthings.com Indene and its derivatives are key components in coumarone-indene resins, which are thermoplastic materials produced through the polymerization of coal-tar resin fractions. ontosight.aiyg-1.com These resins find applications in a variety of products, including adhesives, coatings, and composite materials. ontosight.aiontosight.ai While specific data on resins composed solely of this compound is limited, the general use of indenes in resin production underscores the industrial relevance of this class of compounds. For example, coumarone-indene resins can be composed of various monomers including indene, methylcoumarone, vinyl toluene (B28343), and styrene (B11656). yg-1.com

Organic Electronic Materials Development.ontosight.ai

The unique electronic properties of indene derivatives, including this compound, make them promising candidates for applications in organic electronics. cymitquimica.comontosight.ai The methyl group in this compound can increase the electron density at the 2-position of the indene backbone, influencing its electronic behavior.

Application as Electron Acceptors in Organic Photovoltaic Devices.ontosight.ai

In the field of organic photovoltaics (OPVs), there is significant research into non-fullerene acceptors (NFAs) to improve device performance. nih.govnih.gov Indene-based structures are a key component in many high-performance NFAs. researchgate.netannualreviews.org For instance, the (3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN) unit is a widely used electron-withdrawing group in the design of NFA materials. d-nb.info While direct application of this compound as a primary electron acceptor is not extensively documented, its derivatives and related indene compounds are integral to the synthesis of more complex acceptor molecules. The modification of the end-capped acceptor moieties in these molecules is a critical strategy for enhancing the photovoltaic performance of solar cells. researchgate.net

Enhancement of Charge-Transfer Complex Formation.ontosight.ai

Charge-transfer (CT) complexes, which consist of an electron donor and an electron acceptor, are fundamental to the operation of organic electronic devices. umb.sk The ability of a molecule to participate in CT complex formation is crucial for efficient charge separation and transport. umb.sk The methyl group in this compound can influence its electron-donating or -accepting properties, thereby affecting its ability to form CT complexes. The formation of these complexes can enhance the efficiency of organic solar cells.

Photoinitiator Applications in Polymerization Processes.ontosight.ai